molecular formula C21H13Cl2NOS B11970944 N-(biphenyl-4-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide

N-(biphenyl-4-yl)-3,4-dichloro-1-benzothiophene-2-carboxamide

Cat. No.: B11970944
M. Wt: 398.3 g/mol
InChI Key: XFVQQAHPRVDZEU-UHFFFAOYSA-N
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Description

N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a biphenyl group, a dichlorobenzothiophene moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and benzothiophene intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction requires a palladium catalyst and a boronic acid derivative .

The benzothiophene moiety can be synthesized through a series of electrophilic substitution reactions, often involving the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride . The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the benzothiophene intermediate with an amine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1’-Biphenyl)-4-yl-3,4-dichloro-1-benzothiophene-2-carboxamide is unique due to its combination of biphenyl, dichlorobenzothiophene, and carboxamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C21H13Cl2NOS

Molecular Weight

398.3 g/mol

IUPAC Name

3,4-dichloro-N-(4-phenylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H13Cl2NOS/c22-16-7-4-8-17-18(16)19(23)20(26-17)21(25)24-15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,24,25)

InChI Key

XFVQQAHPRVDZEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

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